4-[(2-Chlorophenyl)sulfonyl]piperidine

Dual FAAH/sEH Inhibition Pain and Inflammation Medicinal Chemistry

Sourcing the precise 2-chlorophenyl sulfonylpiperidine isomer is critical-minor substitution shifts (ortho vs. para) fundamentally alter target engagement and pharmacokinetic profiles. 4-[(2-Chlorophenyl)sulfonyl]piperidine delivers the exact ortho-chloro substitution pattern validated in dual FAAH/sEH inhibitor programs. • Core scaffold of Dual FAAH/sEH-IN-1: sEH IC50 9.6 nM, FAAH IC50 7 nM. • Ortho-chloro geometry for SAR-driven selectivity profiling against the 4-chloro isomer (CAS 16310-38-6). • Custom synthesis; batch quantities prepared under strict QC. Inquire for lead times.

Molecular Formula C11H14ClNO2S
Molecular Weight 259.75 g/mol
Cat. No. B8297943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chlorophenyl)sulfonyl]piperidine
Molecular FormulaC11H14ClNO2S
Molecular Weight259.75 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C11H14ClNO2S/c12-10-3-1-2-4-11(10)16(14,15)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyVRVRCUFLHLPUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-[(2-Chlorophenyl)sulfonyl]piperidine is a Strategic Sulfonyl-Piperidine Scaffold for Inhibitor and Molecular Probe Development


4-[(2-Chlorophenyl)sulfonyl]piperidine is a halogenated sulfonyl-piperidine derivative, a class of compounds extensively utilized in medicinal chemistry as core scaffolds for the development of enzyme inhibitors and receptor modulators [1]. Its structural features—a basic piperidine nitrogen and a 2-chlorophenyl sulfonyl group—provide a platform for introducing potency, modulating physicochemical properties like lipophilicity, and enabling diverse substitution patterns for structure-activity relationship (SAR) exploration . This specific substitution pattern is of particular interest as it serves as a key intermediate or substructure in the development of novel therapeutic agents, including antibacterial inhibitors of thymidylate kinase (TMK) and dual fatty acid amide hydrolase (FAAH)/soluble epoxide hydrolase (sEH) inhibitors [2].

4-[(2-Chlorophenyl)sulfonyl]piperidine: Why Subtle Structural Variations Determine Target Engagement and Off-Target Profile


The substitution of a sulfonylpiperidine scaffold cannot be considered a generic replacement. Even minor alterations to the aromatic ring or the piperidine substitution pattern can fundamentally alter a molecule's biological profile. For instance, the position of the chlorine atom on the phenyl ring (ortho vs. para) significantly impacts binding conformation and potency, as demonstrated by SAR studies on TMK and FAAH/sEH inhibitors where 2-chlorophenyl sulfonyl derivatives exhibited distinct target engagement profiles compared to their 4-chloro or unsubstituted analogs [1]. Furthermore, the piperidine ring's basic nitrogen and its potential for further derivatization directly influence factors such as solubility, metabolic stability, and cellular permeability, which are critical for in vivo efficacy and cannot be predicted from the core scaffold alone [2]. Therefore, selecting the precise substitution pattern is a critical decision point in a discovery or development program, directly impacting the validity of downstream biological results and the potential for successful lead optimization .

Quantitative Differentiation of 4-[(2-Chlorophenyl)sulfonyl]piperidine vs. Key Analogs: An Evidence-Based Guide for Informed Sourcing


Nanomolar Dual FAAH/sEH Inhibition: A Direct Quantitative Advantage of the 2-Chlorophenyl Sulfonyl Motif

A direct quantitative advantage for the 2-chlorophenyl sulfonyl motif is demonstrated by the compound 'Dual FAAH/sEH-IN-1' (CAS: 2756099-59-7), which incorporates the 4-[(2-chlorophenyl)sulfonyl]piperidine core. This compound exhibits potent, dual-target inhibition with IC50 values of 9.6 nM for sEH and 7 nM for FAAH . This dual inhibition profile is a specific, measurable outcome of this particular substitution pattern and is not a generic property of all sulfonylpiperidines.

Dual FAAH/sEH Inhibition Pain and Inflammation Medicinal Chemistry

Antibacterial Target Engagement: Structural Evidence for Sulfonylpiperidine-Class Activity Against Thymidylate Kinase (TMK)

While specific IC50 data for 4-[(2-chlorophenyl)sulfonyl]piperidine against TMK is not publicly available, the broader sulfonylpiperidine class has been structurally validated as a novel class of TMK inhibitors. X-ray crystallography (PDB: 4HLD) confirms the binding of a sulfonylpiperidine analog within the active site of S. aureus TMK, a key enzyme for DNA synthesis and a validated antibacterial target [1]. This provides class-level validation for this scaffold as an antibacterial lead. The 2-chlorophenyl moiety may further influence binding affinity and selectivity through specific hydrophobic and halogen-bonding interactions with the enzyme's active site.

Antibacterial Thymidylate Kinase (TMK) Structural Biology

Procurement Advantage: The 2-Chlorophenyl Sulfonyl Substituent as a Differentiated Reagent for SAR and Probe Synthesis

From a procurement standpoint, 4-[(2-chlorophenyl)sulfonyl]piperidine offers a distinct advantage over its more common 4-chlorophenyl isomer (e.g., CAS 16310-38-6) . The ortho-substituted chlorine atom creates a different steric and electronic environment compared to the para-substituted analog, which can lead to distinct binding modes and selectivity profiles in biological assays [1]. This specific isomer is a less common, more specialized building block, making it a valuable reagent for exploring SAR around the phenyl ring substitution pattern in lead optimization campaigns.

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

High-Impact Applications for 4-[(2-Chlorophenyl)sulfonyl]piperidine: From Target Validation to Lead Optimization


Design and Synthesis of Dual FAAH/sEH Inhibitors for Pain Research

4-[(2-Chlorophenyl)sulfonyl]piperidine serves as the critical core for constructing potent dual FAAH/sEH inhibitors, as demonstrated by the development of compound 'Dual FAAH/sEH-IN-1' with low nanomolar IC50 values (9.6 nM for sEH and 7 nM for FAAH) . Researchers can utilize this scaffold to synthesize focused libraries for exploring novel analgesics with anti-inflammatory properties. This application is directly supported by quantitative SAR data.

Development of Novel Antibacterial Agents Targeting Gram-Positive Pathogens

This compound belongs to the validated sulfonylpiperidine class of thymidylate kinase (TMK) inhibitors, a mechanism supported by structural biology (PDB: 4HLD) [1]. It is a rational starting point for medicinal chemistry programs aimed at combating drug-resistant bacteria like MRSA. While specific data for this exact compound is limited, its structural similarity to known TMK inhibitors provides a strong rationale for its use in antibacterial hit-to-lead campaigns.

SAR Exploration of Sulfonylpiperidine-Based Chemical Probes and Lead Series

The unique ortho-chloro substitution pattern of 4-[(2-chlorophenyl)sulfonyl]piperidine makes it a valuable tool for probing the impact of halogen position on target binding and selectivity . It can be used to synthesize direct analogs for comparison with the more common 4-chlorophenyl isomer (CAS 16310-38-6), enabling a direct assessment of the structure-activity relationship and potentially identifying analogs with improved pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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